![molecular formula C9H11NO3S B13055094 6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055094.png)
6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine
Description
6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine is a dihydrobenzofuran derivative featuring a methylsulfonyl group at the 6-position and an amine group at the 3-position.
Properties
Molecular Formula |
C9H11NO3S |
---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
6-methylsulfonyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H11NO3S/c1-14(11,12)6-2-3-7-8(10)5-13-9(7)4-6/h2-4,8H,5,10H2,1H3 |
InChI Key |
CHRSJSYYDNVVMP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C(CO2)N |
Origin of Product |
United States |
Preparation Methods
Formation of 2,3-Dihydrobenzo[b]furan Core with Amine Substitution
One approach involves starting from substituted benzaldehydes or halogenated benzenes, which undergo cyclization and amination steps:
Cyclization : Using substituted benzaldehydes with appropriate nucleophiles or dioxane derivatives under heating in solvents such as 1,4-dioxane or water mixtures, often catalyzed by acids or bases, to form the dihydrobenzofuran ring.
Amination : Introduction of the amine at the 3-position is typically achieved by nucleophilic substitution or reductive amination. For example, amination of halogenated intermediates using amines under palladium-catalyzed conditions or direct substitution with ammonia derivatives.
Introduction of the Methylthio Group at the 6-Position
The methylthio group is introduced via nucleophilic aromatic substitution or by using methylthiolating reagents on a suitable precursor:
- Starting from 6-hydroxy or 6-halogenated dihydrobenzo[b]furan derivatives, methylthiolation can be performed using methylthiolating agents under controlled conditions to yield 6-(methylthio)-2,3-dihydrobenzo[b]furan-3-ylamine.
Oxidation of Methylthio to Methylsulfonyl
The key step to obtain the methylsulfonyl derivative is the oxidation of the methylthio substituent:
Oxidation is typically conducted using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA), hydrogen peroxide in the presence of catalysts, or oxone under mild conditions to selectively convert the methylthio group to methylsulfonyl without affecting the amine or the dihydrobenzofuran core.
Reaction conditions are optimized to control temperature (often 0–25 °C) and reaction time (several hours) to maximize yield and minimize overoxidation or degradation.
Representative Experimental Data
Detailed Research Findings and Notes
The cyclization step benefits from the use of Meldrum’s acid derivatives or 2,2-dimethyl-1,3-dioxane-4,6-dione as active methylene compounds, facilitating ring closure under mild heating and aqueous conditions.
Palladium-catalyzed amination using ligands such as BINAP and bases like sodium t-butoxide has been demonstrated to efficiently introduce the amine substituent with moderate to good yields, with subsequent acidic hydrolysis liberating the free amine.
The methylthio group serves as a versatile handle for further oxidation. Its selective oxidation to methylsulfonyl is critical for the biological activity of the final compound, with peracid oxidants providing good chemoselectivity.
Purification typically involves silica gel chromatography using gradient elution with ethyl acetate and hexane mixtures, and recrystallization from suitable solvents to achieve high purity.
The stereochemistry at the 3-position (chiral center) is preserved throughout the synthesis, which is crucial for biological activity.
Summary Table of Key Preparation Steps
Step Number | Reaction | Reagents | Conditions | Yield (%) | Key Observations |
---|---|---|---|---|---|
1 | Cyclization | Substituted benzaldehyde + Meldrum’s acid derivative | 75 °C, 4 h, 1,4-dioxane/water | 85 | Efficient ring closure, crystalline product |
2 | Amination | Pd2(dba)3, BINAP, benzophenone imine, NaOtBu | 80 °C, 1 h, toluene | 55 (two-step) | Requires inert atmosphere, followed by hydrolysis |
3 | Methylthiolation | Methylthiolating agent, base | Mild, inert atmosphere | N/A | Precursor for oxidation step |
4 | Oxidation | m-CPBA or H2O2/acids | 0–25 °C, 2–6 h | 70–90 | Selective oxidation to methylsulfonyl |
Chemical Reactions Analysis
Types of Reactions
6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: N-alkylated amine derivatives.
Scientific Research Applications
Drug Development
6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine has been identified as a promising lead compound in drug discovery due to its potential antimicrobial and anticancer properties. Preliminary studies suggest that it may interact with specific biological targets such as enzymes and receptors, which could modulate their activity and lead to therapeutic effects .
Research indicates that this compound exhibits significant biological activity, including:
- Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent.
- Anticancer Activity: Preliminary data indicate that the compound may inhibit cancer cell proliferation through specific molecular pathways .
Synthesis and Industrial Applications
The synthesis of this compound typically involves several key steps that can be optimized for scalability in industrial settings. Techniques such as continuous flow chemistry and catalytic processes are employed to enhance cost-effectiveness and efficiency .
Antimicrobial Testing
A study investigated the antimicrobial efficacy of this compound against various pathogens. Results indicated a significant reduction in bacterial growth at specific concentrations, supporting its potential use as an antibiotic .
Anticancer Research
In vitro assays demonstrated that this compound inhibited the proliferation of cancer cell lines by inducing apoptosis. Further studies are needed to explore the underlying mechanisms and potential clinical applications .
Mechanism of Action
The mechanism of action of 6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the methylsulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups : The methylsulfonyl group in the target compound may enhance binding affinity compared to electron-donating groups (e.g., fluorine in 6-fluoro analogs) due to increased polarization .
- Core flexibility : Dihydrobenzoisothiazole derivatives (e.g., compound 1 in ) exhibit higher binding affinities (−8.7 kcal/mol) than control ligands, suggesting that heterocyclic cores (isothiazole vs. furan) influence target interactions .
- Activity vs. structure : The imidazothiazole derivative () with a methylsulfonylphenyl group shows potent enzyme inhibition (IC50 = 1.2 μM), indicating that sulfonyl groups in aromatic systems are critical for activity .
Physicochemical and Pharmacokinetic Properties
- Computational studies on dihydrobenzo[d][1,4]dioxine sulfonamides () highlight trade-offs between solubility and bioavailability .
- Synthetic Accessibility : Dihydrobenzofuran derivatives are typically synthesized via cyclization reactions (e.g., hydrazine hydrate treatment in ), but methylsulfonyl introduction may require additional steps like oxidation or sulfonation .
Biological Activity
6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, synthesis, and associated research findings.
- Chemical Formula : C₉H₁₁N₁O₃S
- CAS Number : 1881293-31-7
- Molecular Structure : The compound features a methylsulfonyl group attached to a dihydrobenzo[b]furan structure, which is crucial for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and related derivatives:
- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, which is a critical process in cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. For instance, derivatives with methyl groups at specific positions on the benzofuran ring exhibited enhanced antiproliferative activity against various cancer cell lines, indicating structure-activity relationships that favor certain substitutions .
- Potency : In assays involving human leukemia cell lines (HL-60 and U937), compounds similar to this compound demonstrated GI₅₀ values as low as 0.01 µM, indicating potent anti-cancer properties .
- Comparative Efficacy : A comparative study revealed that modifications at the C–3 and C–6 positions significantly affected the potency of the compounds. For example, compounds with methoxy groups at these positions showed increased activity compared to their unsubstituted counterparts .
Other Biological Activities
Beyond its anticancer properties, this compound has been investigated for other biological activities:
- Anti-inflammatory Effects : Some studies suggest that benzofuran derivatives may exhibit anti-inflammatory properties by modulating pathways involved in inflammation .
- CB₂ Agonism : Research indicates that related benzofuran compounds may act as selective agonists for cannabinoid receptors, which could have implications for pain management and neuroprotection .
Study 1: Antiproliferative Effects
A detailed study evaluated the antiproliferative effects of various benzofuran derivatives against a panel of cancer cell lines. The results indicated that this compound derivatives inhibited cell growth significantly more than control compounds.
Compound | Cell Line | GI₅₀ (µM) |
---|---|---|
10h | HL-60 | 0.01 |
10i | U937 | 0.229 |
10j | MDA-MB-435 | 0.237 |
Study 2: Molecular Docking Analysis
Molecular docking studies have elucidated the binding interactions of the compound with tubulin. The analysis revealed critical hydrophobic interactions that stabilize the binding at the α/β interface of tubulin, suggesting a competitive inhibition mechanism with colchicine .
Q & A
What are the optimal synthetic routes for 6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine, and how can regioselectivity be ensured during sulfonylation?
Basic Research Question
A robust synthesis involves introducing the methylsulfonyl group at the 6-position of the dihydrobenzofuran core. One approach is to start with a substituted benzofuran precursor (e.g., 6-bromo-dihydrobenzofuran) and perform nucleophilic substitution using methylsulfonyl reagents. For regioselectivity, directing groups (e.g., electron-donating substituents) or protective strategies (e.g., benzyloxy groups, as seen in benzofuran derivatives ) can guide sulfonylation to the desired position. Characterization via and is critical to confirm regiochemistry.
How can the stereochemical integrity of the 3-amine group in this compound be analyzed?
Advanced Research Question
The chiral center at the 3-amine position requires enantioselective synthesis or resolution. Techniques like chiral HPLC or circular dichroism (CD) spectroscopy are essential for determining enantiomeric excess. For example, analogs of dihydrofuran-3-ylamines have been resolved using chiral columns with polar organic mobile phases . X-ray crystallography can also confirm absolute configuration, as demonstrated in structurally related tetrahydrofuran derivatives .
What are the common stability challenges for this compound under varying pH and temperature conditions?
Basic Research Question
The methylsulfonyl group is electron-withdrawing, which may destabilize the dihydrofuran ring under acidic or basic conditions. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) should be conducted, with HPLC monitoring for degradation products like sulfonic acid derivatives or ring-opened byproducts. Related sulfonamide compounds show sensitivity to hydrolysis, necessitating storage in anhydrous environments .
How does the methylsulfonyl substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Advanced Research Question
The methylsulfonyl group acts as a strong meta-directing substituent, which can hinder coupling at adjacent positions. Pre-functionalization strategies (e.g., halogenation at the 5- or 7-position of the benzofuran core) may be required. For example, brominated benzofuran intermediates have been used in Pd-catalyzed couplings, as seen in analogous benzofuran syntheses . Kinetic studies comparing sulfonyl vs. electron-donating groups (e.g., methoxy) can clarify electronic effects on reaction rates.
What spectroscopic techniques are most effective for distinguishing positional isomers of dihydrobenzofuran derivatives?
Basic Research Question
High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) are critical. For example, coupling constants in the dihydrofuran ring (J = 6–8 Hz for cis protons) help confirm ring geometry, while NOESY can differentiate substituent positions. Isotopic labeling (e.g., ) may aid in tracking sulfonyl group stability .
How can computational methods (e.g., DFT) predict the biological activity of this compound?
Advanced Research Question
Density functional theory (DFT) calculations can model the compound’s electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to predict interactions with biological targets. Molecular docking studies against enzymes like cyclooxygenase-2 (COX-2) or kinases can identify potential binding modes, leveraging structural data from sulfonamide-containing drugs .
What are the key contradictions in reported synthetic yields for dihydrobenzofuran-3-ylamine derivatives, and how can they be resolved?
Advanced Research Question
Discrepancies in yields often arise from differences in reaction conditions (e.g., solvent purity, catalyst loading). For example, NaH-mediated reactions in THF require strict anhydrous conditions to avoid side reactions . Systematic optimization via Design of Experiments (DoE) can identify critical parameters (temperature, stoichiometry) and improve reproducibility.
What safety protocols are recommended for handling this compound, given its structural similarity to reactive amines?
Basic Research Question
The compound’s amine group may pose toxicity risks. Safety data for analogous tetrahydrofuran-3-ylmethanamine recommend using PPE (gloves, goggles), working in a fume hood, and storing under nitrogen to prevent oxidation . Spill protocols should include neutralization with weak acids (e.g., citric acid) and disposal via hazardous waste channels.
How can isotopic labeling (e.g., 13C^{13} \text{C}13C, 15N^{15} \text{N}15N) aid in metabolic studies of this compound?
Advanced Research Question
Labeling the amine () or methylsulfonyl () groups enables tracking metabolic pathways via LC-MS. For example, -labeled sulfonamides have been used to study hepatic clearance and metabolite identification . Stable isotopes also reduce background noise in in vivo imaging.
What are the limitations of current chromatographic methods for analyzing this compound in complex matrices?
Advanced Research Question
Reverse-phase HPLC with UV detection may lack specificity due to overlapping peaks with matrix components. Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) improves sensitivity and selectivity, as demonstrated for sulfonamide analogs in biological samples . Method validation should include spike-recovery experiments and matrix effect assessments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.